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Compound of Interest

Compound Name: 2,4-Dichloronitrobenzene

Cat. No.: B057281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dichloronitrobenzene are important intermediates in the synthesis of a wide

range of pharmaceuticals, agrochemicals, and dyes. The precise identification of each isomer

is crucial, as their reactivity and the properties of their downstream products are highly

dependent on the substitution pattern of the chlorine and nitro groups on the benzene ring. This

guide provides a comprehensive comparison of the six dichloronitrobenzene isomers using key

spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the dichloronitrobenzene isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Isomer Chemical Shift (δ, ppm) and Multiplicity

2,3-Dichloronitrobenzene ~7.70 (m), ~7.69 (m), ~7.37 (m)[1]

2,4-Dichloronitrobenzene ~7.87 (d), ~7.57 (dd), ~7.41 (d)[2]

2,5-Dichloronitrobenzene ~7.89 (d), ~7.51 (d)[3]

2,6-Dichloronitrobenzene Data not readily available in comparable format.

3,4-Dichloronitrobenzene ~8.35 (d), ~8.10 (dd), ~7.66 (d)[4]

3,5-Dichloronitrobenzene Data not readily available in comparable format.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Isomer Chemical Shift (δ, ppm)

2,3-Dichloronitrobenzene
Six distinct signals expected. Specific shifts

require experimental data.[5]

2,4-Dichloronitrobenzene
Six distinct signals expected. Specific shifts

require experimental data.[6]

2,5-Dichloronitrobenzene
Six distinct signals expected. Specific shifts

require experimental data.[7]

2,6-Dichloronitrobenzene
Four distinct signals expected due to symmetry.

Data not readily available.

3,4-Dichloronitrobenzene
Six distinct signals expected. Specific shifts

require experimental data.

3,5-Dichloronitrobenzene
Four distinct signals expected due to symmetry.

Data not readily available.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Isomer
NO₂ Symmetric
Stretch

NO₂ Asymmetric
Stretch

C-Cl Stretch

2,3-

Dichloronitrobenzene
~1350 ~1530 ~800-600

2,4-

Dichloronitrobenzene
~1350 ~1530 ~800-600

2,5-

Dichloronitrobenzene
~1340 ~1530 ~800-600

2,6-

Dichloronitrobenzene
~1350 ~1530 ~800-600

3,4-

Dichloronitrobenzene
~1350 ~1530 ~800-600

3,5-

Dichloronitrobenzene
~1350 ~1530 ~800-600

Note: The exact

positions of IR bands

can vary slightly

based on the sample

preparation method

and the physical state

of the sample.

Table 4: Mass Spectrometry Data (m/z)
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Isomer Molecular Ion (M⁺) Key Fragment Ions

2,3-Dichloronitrobenzene 191/193/195 161, 145, 110, 75

2,4-Dichloronitrobenzene 191/193/195 161, 145, 110, 75[8]

2,5-Dichloronitrobenzene 191/193/195 161, 145, 110, 75

2,6-Dichloronitrobenzene 191/193/195 161, 145, 110, 75

3,4-Dichloronitrobenzene 191/193/195 161, 145, 110, 75

3,5-Dichloronitrobenzene 191/193/195 161, 145, 110, 75

Note: The presence of two

chlorine atoms results in a

characteristic isotopic pattern

for the molecular ion and

chlorine-containing fragments

(M, M+2, M+4).

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the dichloronitrobenzene isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.
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Spectral Width: -2 to 10 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: The raw free induction decay (FID) data was processed with a Fourier

transform, followed by phase and baseline correction to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid dichloronitrobenzene isomer was finely

ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The

spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet was also recorded and automatically subtracted

from the sample spectrum.
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3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe or a gas chromatograph.

Ionization: Electron ionization was performed at a standard energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer. The mass spectrum was recorded over a range of m/z 40-

300.

Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing the

dichloronitrobenzene isomers based on their spectroscopic data.
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Workflow for Dichloronitrobenzene Isomer Identification
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Caption: A flowchart illustrating the spectroscopic workflow for isomer identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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